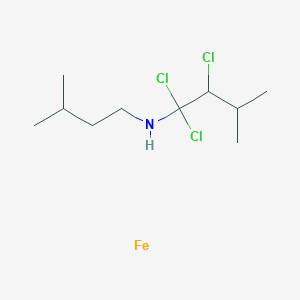
iron;1,1,2-trichloro-3-methyl-N-(3-methylbutyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;1,1,2-trichloro-3-methyl-N-(3-methylbutyl)butan-1-amine is a complex organic compound with the molecular formula C10H20Cl3FeN. This compound is notable for its unique structure, which includes both iron and a trichloromethyl group, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron;1,1,2-trichloro-3-methyl-N-(3-methylbutyl)butan-1-amine typically involves multiple steps. One common method includes the reaction of 1,1,2-trichloro-3-methylbutane with N-(3-methylbutyl)amine in the presence of an iron catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Iron;1,1,2-trichloro-3-methyl-N-(3-methylbutyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines and hydrocarbons.
Substitution: The trichloromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions vary widely but can include simpler amines, hydrocarbons, and substituted derivatives of the original compound .
Scientific Research Applications
Iron;1,1,2-trichloro-3-methyl-N-(3-methylbutyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of iron;1,1,2-trichloro-3-methyl-N-(3-methylbutyl)butan-1-amine involves its interaction with specific molecular targets. The iron center can participate in redox reactions, while the trichloromethyl group can undergo substitution reactions. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar trichloromethyl functionality but lacks the iron and amine groups.
1,1,2-Trichloroethane: Another chloroalkane with a similar structure but different reactivity and applications.
1,1,1-Trichloro-2-methyl-2-propanol: Contains a trichloromethyl group but differs significantly in its overall structure and properties.
Uniqueness
Iron;1,1,2-trichloro-3-methyl-N-(3-methylbutyl)butan-1-amine is unique due to the presence of both iron and a trichloromethyl group, which imparts distinct chemical and physical properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds .
Properties
CAS No. |
61331-63-3 |
|---|---|
Molecular Formula |
C10H20Cl3FeN |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
iron;1,1,2-trichloro-3-methyl-N-(3-methylbutyl)butan-1-amine |
InChI |
InChI=1S/C10H20Cl3N.Fe/c1-7(2)5-6-14-10(12,13)9(11)8(3)4;/h7-9,14H,5-6H2,1-4H3; |
InChI Key |
XECFHSHUFWDLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(C(C(C)C)Cl)(Cl)Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



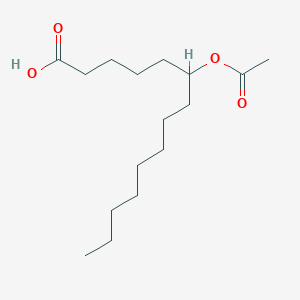
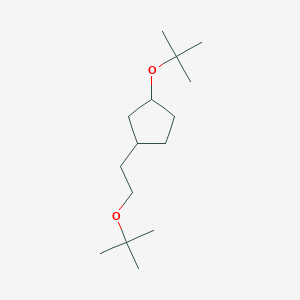
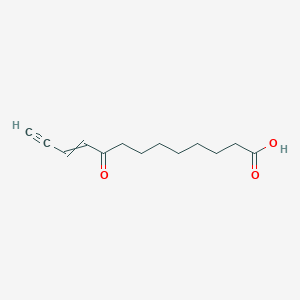
![(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine](/img/structure/B14573991.png)
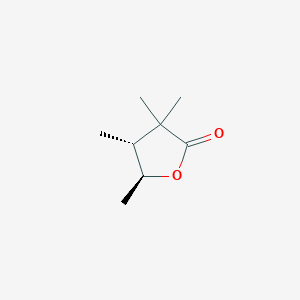
![7-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14574003.png)
![Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate](/img/structure/B14574010.png)
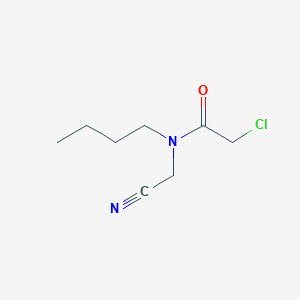
![N-Butyl-N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B14574015.png)


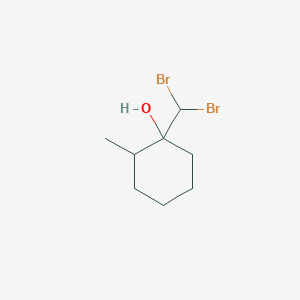
![Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)-](/img/structure/B14574043.png)
